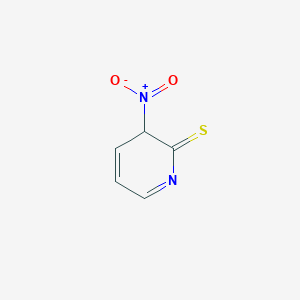
P-P-P-hUra-Ribf.2Na+
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
P-P-P-hUra-Ribf.2Na+: is a complex chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by its intricate molecular structure, which includes multiple phosphorus atoms and a ribofuranose moiety. The presence of sodium ions further enhances its stability and solubility in aqueous solutions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of P-P-P-hUra-Ribf.2Na+ typically involves a multi-step process that includes the phosphorylation of uracil derivatives followed by the introduction of ribofuranose and sodium ions. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of P-P-P-hUra-Ribf.2Na+ involves scaling up the laboratory synthesis methods. This includes the use of large-scale reactors, continuous monitoring of reaction parameters, and purification techniques such as crystallization and chromatography to obtain the final product with the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions: P-P-P-hUra-Ribf.2Na+ undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of multiple phosphorus atoms and the ribofuranose moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions to oxidize specific functional groups within the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce certain moieties, often under an inert atmosphere to prevent unwanted side reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols, typically in the presence of a suitable solvent and catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorylated uracil derivatives, while reduction can lead to the formation of dephosphorylated compounds.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, P-P-P-hUra-Ribf.2Na+ is used as a precursor for the synthesis of various phosphorus-containing compounds. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology: In biological research, this compound is studied for its potential role in cellular signaling and metabolism. Its ability to interact with nucleic acids and proteins makes it a valuable tool for investigating biochemical processes.
Medicine: In medicine, P-P-P-hUra-Ribf.2Na+ is being explored for its potential therapeutic applications. Its interactions with biological molecules suggest it could be used in the development of new drugs or as a diagnostic agent.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including catalysis and material science.
Mecanismo De Acción
The mechanism of action of P-P-P-hUra-Ribf.2Na+ involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can modulate the activity of these targets by binding to active sites or altering their conformation. This interaction can lead to changes in cellular processes, such as gene expression and signal transduction pathways.
Comparación Con Compuestos Similares
P-P-P-hUra-Ribf.2K+: Similar in structure but with potassium ions instead of sodium, affecting its solubility and reactivity.
P-P-P-hUra-Ribf.2Mg2+: Contains magnesium ions, which can influence its interaction with biological molecules.
P-P-P-hUra-Ribf.2Ca2+: Calcium ions in this compound can alter its stability and binding properties.
Uniqueness: P-P-P-hUra-Ribf.2Na+ is unique due to its specific combination of phosphorus atoms, ribofuranose, and sodium ions. This combination imparts distinct chemical and physical properties, making it particularly suitable for certain applications in research and industry.
Propiedades
Fórmula molecular |
C9H15N2Na2O15P3 |
|---|---|
Peso molecular |
530.12 g/mol |
Nombre IUPAC |
disodium;[[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C9H17N2O15P3.2Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h4,6-8,13-14H,1-3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6-,7-,8-;;/m1../s1 |
Clave InChI |
ZUFYTFCRRSEBAA-WFIJOQBCSA-L |
SMILES isomérico |
C1CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O)O.[Na+].[Na+] |
SMILES canónico |
C1CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O)O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


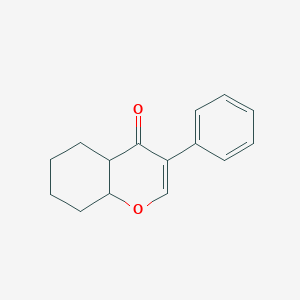

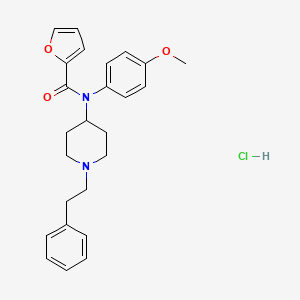
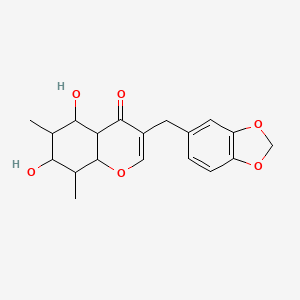


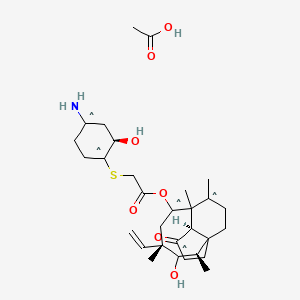
![5-ethyl-2-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-7-propyl-4aH-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12351178.png)
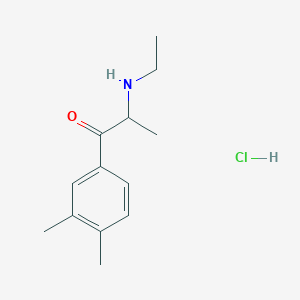
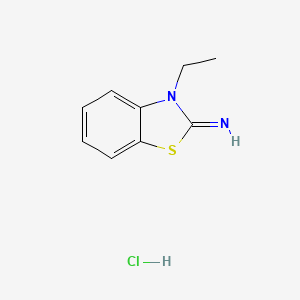
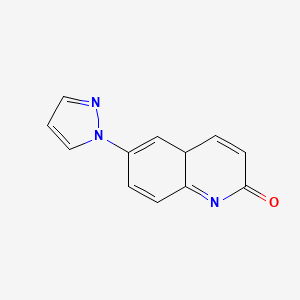
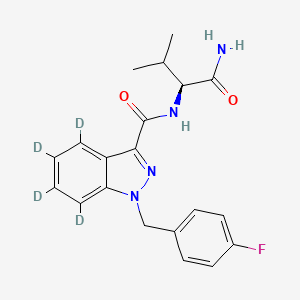
![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[2-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid](/img/structure/B12351195.png)
